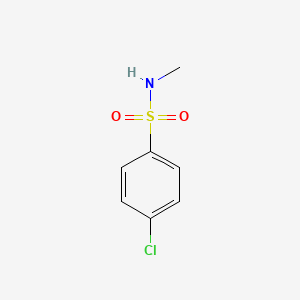

4-Chloro-N-methylbenzenesulfonamide

Beschreibung

Historical Context of Benzenesulfonamide (B165840) Derivatives in Chemical Research

The journey of benzenesulfonamide derivatives in chemical research is a compelling narrative that begins with the advent of sulfa drugs in the early 20th century. The discovery of prontosil, the first commercially available antibacterial sulfonamide, marked a paradigm shift in medicine and catalyzed extensive research into the synthesis and properties of related compounds. This initial therapeutic breakthrough paved the way for the exploration of the benzenesulfonamide scaffold in a multitude of chemical and medicinal applications. Over the decades, research has expanded beyond their antimicrobial properties, with benzenesulfonamide derivatives now recognized for their roles as enzyme inhibitors, anticancer agents, and valuable building blocks in organic synthesis. nsf.govnih.gov

Significance of Halogenation and N-Substitution in Benzenesulfonamide Scaffolds for Research

N-substitution on the sulfonamide nitrogen introduces another layer of diversity, allowing for the fine-tuning of properties such as acidity, solubility, and the potential for hydrogen bonding. The nature of the substituent, from a simple methyl group to more complex moieties, can dramatically alter the compound's reactivity and biological activity. uni.lu This strategic modification is a cornerstone of modern drug design and materials science, enabling researchers to tailor molecules for specific applications. nih.govmdpi.com

Overview of Academic Research Trends on Substituted Benzenesulfonamides

Current academic research on substituted benzenesulfonamides is vibrant and multifaceted. A significant trend involves their development as highly selective inhibitors of various enzymes, most notably carbonic anhydrases, which are implicated in a range of diseases including glaucoma, epilepsy, and cancer. nih.govacs.org Researchers are increasingly employing computational and in silico methods to design novel benzenesulfonamide derivatives with enhanced potency and selectivity. nih.govmdpi.com Another active area of investigation is their use as versatile intermediates in organic synthesis, where the sulfonamide group can act as a directing group or be transformed into other functional groups. nsf.govorgsyn.org The synthesis of novel benzenesulfonamides with unique substitution patterns continues to be a focus, with an emphasis on developing more efficient and environmentally benign synthetic methodologies. dergipark.org.tr

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloro-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2S/c1-9-12(10,11)7-4-2-6(8)3-5-7/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJHYEBDREIJPKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20283358 | |

| Record name | 4-Chloro-N-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20283358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6333-79-5 | |

| Record name | 6333-79-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404320 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6333-79-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31051 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-N-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20283358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Chloro N Methylbenzenesulfonamide and Its Derivatives

Classical Synthetic Pathways for Benzenesulfonamide (B165840) Formation

The traditional methods for preparing benzenesulfonamides have long been established, relying on robust and well-understood chemical reactions. These pathways are characterized by their reliability and are foundational to the synthesis of more complex derivatives.

Sulfonylation Reactions with N-methylamine

The most direct route to N-substituted benzenesulfonamides involves the reaction of a benzenesulfonyl chloride with a primary or secondary amine. In the specific case of 4-Chloro-N-methylbenzenesulfonamide, 4-chlorobenzenesulfonyl chloride is treated with N-methylamine. prepchem.comdoubtnut.com This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group.

The general procedure involves dissolving 4-chlorobenzenesulfonyl chloride in a suitable solvent, such as dichloromethane (B109758) or tetrahydrofuran, and then adding N-methylamine, often in an aqueous solution. prepchem.comnsf.gov The reaction is typically carried out at a reduced temperature, such as 0°C, to control the exothermic nature of the reaction. prepchem.comchemicalbook.com An aqueous base like potassium carbonate may be added to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product. nsf.gov The resulting this compound can then be isolated by filtration and purified by recrystallization. prepchem.com

Table 1: Reaction conditions for the synthesis of N-substituted sulfonamides.

| Reactants | Base | Solvent | Temperature | Yield | Reference |

| 4-Methylbenzenesulfonyl chloride, Allylamine | Potassium carbonate | Tetrahydrofuran/Water | Room Temperature | High | nsf.gov |

| 4-Chlorobenzoyl chloride, Methylamine | - | Dichloromethane/Water | 0°C | - | prepchem.com |

| 4-Chlorobenzenesulfonyl chloride, Ammonium hydroxide | - | Dichloromethane | 0-20°C | 91.3% | chemicalbook.com |

Acylation of Sulfonamides for N-Substituted Derivatives

Further functionalization of the sulfonamide nitrogen can be achieved through acylation reactions. This method is particularly useful for introducing a variety of substituents to the sulfonamide moiety, thereby creating a library of derivatives for further study. mdpi.com This process involves the deprotonation of the sulfonamide nitrogen with a base to form a nucleophilic sulfonamidate anion, which then reacts with an acylating agent.

Novel Synthetic Strategies and Methodologies

In addition to the classical approaches, a number of innovative synthetic strategies have been developed to access benzenesulfonamide derivatives, often with improved efficiency, selectivity, or functional group tolerance.

Formation of N-(benzenesulfonyl)cyanamide Potassium Salts as Intermediates

A notable strategy involves the formation of N-(benzenesulfonyl)cyanamide potassium salts as versatile intermediates. These salts can be prepared and subsequently reacted with various nucleophiles to generate a range of substituted sulfonamides. Research has described the synthesis of potassium S-(5-chloro-2-cyanoamidatesulfonyl-4-methylphenyl)alkanethio (or benzothio)hydrazonates. nih.gov This approach highlights the utility of cyanamide (B42294) derivatives in expanding the chemical space of benzenesulfonamides.

Reactions Involving Mercaptoheterocycles

The introduction of sulfur-containing heterocyclic moieties to the benzenesulfonamide scaffold has led to compounds with interesting biological activities. nih.gov One synthetic approach involves the synthesis of S-(5-chloro-4-methyl-2-sulfamoylphenyl)alkanethio (or benzothio)hydrazonates. nih.gov These reactions demonstrate the ability to functionalize the aromatic ring of the benzenesulfonamide, leading to a diverse set of derivatives.

Utilization of Chloramine-T in Synthesis

Chloramine-T, the sodium salt of N-chloro-p-toluenesulfonamide, is a versatile reagent in organic synthesis and has found application in the preparation of sulfonamide derivatives. manipal.educhemicalbook.com It can act as a source of both electrophilic chlorine and a nitrogen anion. manipal.eduwikipedia.org For instance, Chloramine-T can be used in reactions with sulfinamides to produce sulfonimidamides, which are analogues of sulfonamides. nih.gov The reaction proceeds through an intermediate sulfonimidoyl chloride. nih.gov While this method is more commonly applied to the synthesis of N-tosyl or -nosyl sulfonimidamides, it represents an alternative pathway to complex sulfonamide structures. nih.gov

Chemical Transformations and Derivatization Approaches

The chemical reactivity of this compound and its analogs enables a wide range of derivatization strategies. These transformations are key to systematically modifying the molecule's steric and electronic properties.

The chlorine atom on the benzene (B151609) ring of 4-chlorobenzenesulfonamide (B1664158) derivatives is a key functional handle for transition-metal-catalyzed cross-coupling reactions. These reactions facilitate the formation of new carbon-carbon bonds, enabling the introduction of various alkyl groups onto the aromatic core.

A notable advancement in this area is the iron-catalyzed C(sp²)–C(sp³) cross-coupling of chlorobenzenesulfonamides with alkyl Grignard reagents. nsf.govnih.gov This method provides an efficient and sustainable route to alkylated benzenesulfonamides, which are of significant interest in medicinal chemistry. nsf.gov The reaction demonstrates that the sulfonamide group is a highly effective activating group for this type of transformation. nsf.gov Studies have shown that N,N-disubstituted 4-chlorobenzenesulfonamides couple effectively with a range of primary and secondary alkyl Grignard reagents in the presence of an iron catalyst, such as iron(III) acetylacetonate (B107027) (Fe(acac)₃), and an additive like N-methyl-2-pyrrolidone (NMP). nsf.gov The reaction conditions are generally mild, often proceeding at 0 °C with short reaction times. nsf.gov The methodology is tolerant of various substitution patterns on the sulfonamide nitrogen, suggesting its applicability to N-methyl analogs. nsf.gov

Table 1: Iron-Catalyzed Cross-Coupling of 4-Chloro-N,N-dialkylbenzenesulfonamides with Alkyl Grignard Reagents nsf.gov

| Sulfonamide Substrate | Grignard Reagent | Product | Yield (%) |

|---|---|---|---|

| 4-Chloro-N,N-dimethylbenzenesulfonamide | Ethylmagnesium chloride | 4-Ethyl-N,N-dimethylbenzenesulfonamide | 92 |

| 4-Chloro-N,N-diethylbenzenesulfonamide | Ethylmagnesium chloride | 4-Ethyl-N,N-diethylbenzenesulfonamide | 95 |

| 4-Chloro-N,N-diisopropylbenzenesulfonamide | Ethylmagnesium chloride | 4-Ethyl-N,N-diisopropylbenzenesulfonamide | 97 |

| 4-Chloro-N,N-dimethylbenzenesulfonamide | Cyclohexylmagnesium chloride | 4-Cyclohexyl-N,N-dimethylbenzenesulfonamide | 84 |

Functionalization at the Benzene Ring and Sulfonamide Nitrogen

Beyond cross-coupling at the chloro-position, both the benzene ring and the sulfonamide nitrogen atom are amenable to further functionalization, creating diverse molecular architectures.

Benzene Ring Functionalization: Ortho-functionalization of the benzene ring can be achieved by starting with appropriately substituted materials. For instance, the synthesis of 4-chloro-2-methyl-N-(aryl)benzenesulfonamides begins with m-chlorotoluene. nih.govnih.gov This starting material is treated with chlorosulfonic acid to introduce the sulfonyl chloride group ortho to the methyl group, which is then reacted with an appropriate aniline (B41778) to form the desired sulfonamide. nih.govnih.gov

Sulfonamide Nitrogen Functionalization: The hydrogen atom on the sulfonamide nitrogen is acidic and can be readily substituted. N-acylation is a common transformation, achieved by reacting a primary sulfonamide like 4-chlorobenzenesulfonamide with a carboxylic acid, often in the presence of a dehydrating agent like phosphorus oxychloride. nih.govnih.gov This reaction yields N-acylbenzenesulfonamide derivatives. nih.gov Similarly, N-alkylation, such as benzylation, can be performed on primary sulfonamides using an alkyl halide (e.g., benzyl (B1604629) bromide) under basic conditions, leading to N-alkyl-N-benzyl-sulfonamides. nsf.gov These reactions highlight the versatility of the sulfonamide nitrogen as a site for introducing a wide array of functional groups.

Table 2: Examples of Functionalization Reactions of 4-Chlorobenzenesulfonamide and its Analogs

| Starting Material | Reagent(s) | Position of Functionalization | Product | Reference |

|---|---|---|---|---|

| m-Chlorotoluene | 1. Chlorosulfonic acid 2. 4-Chloroaniline | Benzene Ring (C2-Methyl) | 4-Chloro-N-(4-chlorophenyl)-2-methylbenzenesulfonamide | nih.gov |

| 4-Chlorobenzenesulfonamide | 4-Methylbenzoic acid, POCl₃ | Sulfonamide Nitrogen (Acylation) | 4-Chloro-N-(4-methylbenzoyl)benzenesulfonamide | nih.gov |

| 4-Chlorobenzenesulfonamide | 2-Methylbenzoic acid, POCl₃ | Sulfonamide Nitrogen (Acylation) | 4-Chloro-N-(2-methylbenzoyl)benzenesulfonamide | nih.gov |

| 4-Methylbenzenesulfonamide | Allylamine, K₂CO₃ | Sulfonamide Nitrogen (Allylation) | N-allyl-4-methylbenzenesulfonamide | nsf.gov |

Derivatives Incorporating Imidazole (B134444) and Triazole Moieties

The incorporation of nitrogen-rich heterocyclic rings like imidazole and triazole into the benzenesulfonamide structure is a prominent strategy for generating novel compounds. These moieties can significantly influence the chemical properties and biological activity of the parent molecule.

Imidazole Derivatives: A variety of synthetic routes are available for producing sulfonamide-imidazole hybrids. globalresearchonline.netmdpi.com One approach involves the reaction of N-(benzenesulfonyl)cyanamide potassium salts with mercapto-substituted imidazoles. nih.gov For example, 2-alkythio-4-chloro-N-[imino-(1-methyl-1H-imidazol-2-yl)methyl]benzenesulfonamide derivatives have been synthesized by reacting the corresponding N-(benzenesulfonyl)cyanamide potassium salt with 1-methyl-1H-imidazole-2-thiol. nih.gov Another powerful technique is the van Leusen imidazole synthesis, which utilizes tosylmethylisocyanide (TosMIC) in a multicomponent reaction with an aldehyde and an amine to construct the imidazole ring. mdpi.com This method allows for the direct synthesis of diversely substituted imidazoles that can be linked to a sulfonamide core. mdpi.commdpi.com

Triazole Derivatives: The 1,2,3-triazole ring is often introduced using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.gov In this approach, a benzenesulfonamide core bearing either an azide (B81097) or an alkyne functionality is reacted with a complementary triazole precursor. For instance, a benzenesulfonamide with a terminal azide can be coupled with various aryl acetylenes to produce a library of 1,2,3-triazol-1-ylbenzenesulfonamide derivatives. nih.gov Additionally, 1,2,4-triazole (B32235) derivatives can be synthesized through various condensation reactions. chemmethod.comresearchgate.net A reported method involves reacting N-(benzenesulfonyl)cyanamide potassium salts with 4-methyl-4H-1,2,4-triazole-3-thiol to yield benzenesulfonamide derivatives containing the 1,2,4-triazole moiety. nih.gov

Table 3: Synthesis of Benzenesulfonamide Derivatives with Imidazole and Triazole Rings

| Sulfonamide Precursor | Heterocycle Source | Key Reaction Type | Product Class | Reference |

|---|---|---|---|---|

| 4-Chloro-2-ethylthio-N-cyanobenzenesulfonamide potassium salt | 1-Methyl-1H-imidazole-2-thiol | Condensation | Imidazole-containing N-acylguanidines | nih.gov |

| 3-Aminobenzenesulfonamide | 2-Bromo-1-(4-bromophenyl)ethan-1-one, KSCN | Hantzsch-type condensation | Thiazole/Imidazole hybrids | mdpi.com |

| 4-Azidobenzenesulfonamide | Phenylacetylene | Cu(I)-catalyzed cycloaddition (Click Chemistry) | 1,2,3-Triazole-bearing sulfonamides | nih.gov |

Advanced Spectroscopic and Structural Elucidation Techniques in 4 Chloro N Methylbenzenesulfonamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For 4-Chloro-N-methylbenzenesulfonamide, both proton and carbon-13 NMR provide definitive data for its structural confirmation.

Proton Nuclear Magnetic Resonance (¹H-NMR)

While specific ¹H-NMR spectral data for this compound is not detailed in the provided search results, analysis of closely related structures, such as N-Benzyl-4-chloro-N-methylbenzenesulfonamide, offers valuable insights. In a deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons of the 4-chlorophenyl group typically appear as two distinct doublets in the range of δ 7.5-7.8 ppm. The N-methyl group protons would be expected to produce a singlet further upfield, generally around δ 2.6 ppm. For the related N-Benzyl-4-chloro-N-methylbenzenesulfonamide, the N-methyl singlet appears at 2.61 ppm, and the aromatic protons are observed as doublets at 7.77 ppm and 7.53 ppm rsc.org.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. For the related compound N-Benzyl-4-chloro-N-methylbenzenesulfonamide, key chemical shifts have been identified. The carbon atoms of the chlorophenyl ring are expected in the typical aromatic region of δ 125-140 ppm. Specifically, the carbon bearing the chloro group and the carbon attached to the sulfonyl group would have distinct chemical shifts due to the differing electronic environments. The N-methyl carbon would appear at a much higher field.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In this compound, characteristic vibrational frequencies confirm the presence of its key structural motifs. The sulfonamide group (SO₂NH) gives rise to strong, characteristic absorption bands. Typically, asymmetric and symmetric stretching vibrations of the S=O bonds are observed in the ranges of 1351–1333 cm⁻¹ and 1168–1157 cm⁻¹, respectively semanticscholar.orggoogle.com. The N-H stretch for a secondary sulfonamide would be expected around 3272 cm⁻¹ semanticscholar.org. The presence of the chloro-substituted benzene (B151609) ring would also be confirmed by C-H and C=C aromatic stretching vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the chlorophenyl group attached to the sulfonamide moiety. This aromatic system gives rise to π → π* transitions, which are expected to produce strong absorption bands in the UV region. The presence of the chlorine atom and the sulfonamide group as substituents on the benzene ring will influence the wavelength of maximum absorption (λ_max). While specific experimental data for this compound were not found, related chlorobenzene (B131634) derivatives typically exhibit strong absorption bands below 280 nm.

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and conformational details.

Analysis of Molecular Conformation and Torsion Angles

Although the specific crystal structure of this compound is not available in the search results, extensive crystallographic studies have been conducted on closely related sulfonamides. These studies reveal important conformational features, such as the geometry around the sulfur atom and the orientation of the aromatic rings. For instance, in the related compound 4-Chloro-N-(2-chlorophenyl)benzenesulfonamide, the molecule is described as being bent at the sulfur atom, with a C—SO₂—NH—C torsion angle of 62.1 (2)°. In this structure, the conformation of the N-H bond is syn to the ortho-chloro group in the adjacent benzene ring, and the two benzene rings are tilted relative to each other by 67.8 (1)°. This type of analysis provides critical information on the molecule's shape and potential intermolecular interactions in the solid state.

Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, C-H...π Interactions)

The arrangement of molecules in the solid state, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. These interactions dictate the physical properties of the material. For this compound, the key functional groups—the sulfonamide N-H group, the sulfonyl oxygens, and the chlorophenyl ring—are the primary drivers of its crystal architecture.

Hydrogen Bonding: The most significant intermolecular interaction expected in the crystal structure of this compound is the hydrogen bond. The sulfonamide group contains a hydrogen bond donor (the N-H group) and two strong hydrogen bond acceptors (the sulfonyl oxygens, O=S=O). PubChem's computational data indicates the presence of one hydrogen bond donor and three acceptors (the two oxygens and the nitrogen atom) per molecule. nih.gov

Studies on closely related sulfonamide compounds reveal common hydrogen bonding patterns. For instance, in derivatives like 4-chloro-N-(aryl)benzenesulfonamides, molecules frequently form centrosymmetric dimers through pairs of N–H⋯O hydrogen bonds. nih.govresearchgate.net In these arrangements, the N-H group of one molecule donates a hydrogen to one of the sulfonyl oxygen atoms of a neighboring molecule, and vice-versa, creating a stable, repeating unit. This N–H⋯O hydrogen bonding is a robust and prevalent motif in the crystal structures of arylsulfonamides. nih.govresearchgate.netnih.govnih.gov It is highly probable that this compound adopts a similar packing motif, forming chains or dimeric structures linked by these strong hydrogen bonds.

Other Potential Interactions: Beyond classical hydrogen bonding, other weaker interactions may also play a role in the crystal packing of this compound. These can include:

C-H...π Interactions: The aromatic chlorophenyl ring can act as a π-system acceptor. Weak hydrogen bonds can form between the C-H bonds of the methyl group or the aromatic ring of one molecule and the electron-rich face of the aromatic ring of an adjacent molecule.

Halogen Bonding: The chlorine atom on the benzene ring could potentially act as a halogen bond donor, interacting with nucleophilic atoms like the sulfonyl oxygens on a neighboring molecule.

While a specific, publicly available crystal structure for this compound was not identified to provide exact experimental bond distances and angles, the analysis of its functional groups and the well-documented packing motifs of analogous sulfonamides allows for a confident prediction of its primary intermolecular interactions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with exceptional precision. Unlike low-resolution mass spectrometry, which measures mass-to-charge ratios (m/z) to the nearest whole number, HRMS can measure m/z values to several decimal places. bioanalysis-zone.com This high accuracy enables the calculation of an "exact mass," which can be used to unambiguously confirm a compound's molecular formula.

The molecular formula for this compound is C₇H₈ClNO₂S. nih.gov To confirm this formula using HRMS, a sample of the compound would be ionized and its exact mass measured. The theoretical (calculated) monoisotopic mass for this formula is 204.9964274 Da. nih.gov

An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, would be calibrated to measure the m/z of the ionized molecule. bioanalysis-zone.com A successful analysis would yield an experimental mass that closely matches the theoretical value, typically within a few parts per million (ppm). For example, a measured mass of 204.9962 would be well within the acceptable margin of error to confirm the identity of the compound.

This level of precision is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions (isobars). By providing an experimentally determined exact mass that aligns with the theoretical mass, HRMS offers definitive evidence for the molecular formula of this compound.

Data Table: Theoretical Mass Data for Molecular Formula Confirmation

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₈ClNO₂S |

| Theoretical Exact Mass | 204.9964274 Da nih.gov |

| Analysis Technique | High-Resolution Mass Spectrometry (HRMS) |

| Purpose | Confirmation of Elemental Composition |

Computational Chemistry and Molecular Modeling Investigations of 4 Chloro N Methylbenzenesulfonamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, vibrational frequencies, and various electronic properties, providing a basis for understanding a molecule's stability and reactivity. While specific DFT studies on 4-Chloro-N-methylbenzenesulfonamide are not extensively detailed in published literature, analysis of closely related sulfonamide structures provides a strong framework for understanding its likely characteristics.

Optimized Geometries and Conformational Analysis

X-ray crystallography studies on structurally similar compounds, such as 4-Chloro-N-(benzoyl)benzenesulfonamide derivatives, reveal key conformational features that are likely shared with this compound. For instance, in 4-Chloro-N-(4-methylbenzoyl)benzenesulfonamide, the molecule is notably twisted at the sulfur atom, exhibiting a C-SO2-NH-C(O) torsion angle of 69.0 (2)°. nih.govnih.gov The dihedral angle between the 4-chlorinated benzene (B151609) ring and the sulfonyl-amide segment is approximately 77.2 (1)°. nih.govnih.gov In a related monohydrate structure, 4-Chloro-N-(3-methylbenzoyl)benzenesulfonamide, the dihedral angle between the two aromatic rings is 84.4 (2)°. nih.govresearchgate.net

These studies consistently show that the conformation of the N-H bond relative to the other atoms is a defining structural characteristic. In many N-acylsulfonamides, the N-H bond adopts a conformation that is anti to the carbonyl C=O bond. nih.govnih.gov For this compound, which lacks the carbonyl group, the key conformational parameter would be the torsion angle around the S-N bond and the orientation of the N-methyl group relative to the aromatic ring. It is predicted that the molecule would adopt a twisted, non-planar conformation to minimize steric hindrance.

Table 1: Selected Conformational Data from Structurally Related Sulfonamides

| Compound | Key Torsion/Dihedral Angle | Value (°) | Reference |

|---|---|---|---|

| 4-Chloro-N-(4-methylbenzoyl)benzenesulfonamide | C-SO₂-NH-C(O) Torsion Angle | 69.0 | nih.govnih.gov |

| 4-Chloro-N-(4-methylbenzoyl)benzenesulfonamide | Dihedral Angle (Sulfonyl Benzene Ring to -SO₂-NH-C-O segment) | 77.2 | nih.govnih.gov |

| 4-Chloro-N-(3-methylbenzoyl)benzenesulfonamide Monohydrate | Dihedral Angle (Sulfonyl Benzene Ring to Benzoyl Ring) | 84.4 | nih.govresearchgate.net |

| 4-Chloro-N-(4-chlorobenzoyl)benzenesulfonamide | C-SO₂-NH-C(O) Torsion Angle | 67.5 | researchgate.net |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is fundamental to predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests higher reactivity and a greater ease of electronic excitation. researchgate.net

For sulfonamides, DFT calculations typically show that the HOMO is distributed over the electron-rich aromatic ring, while the LUMO is often located on the sulfonyl group and the second aromatic ring, if present. This distribution facilitates charge transfer interactions within the molecule. researchgate.net In a DFT study of 4-methyl-N-(2-methylphenyl) benzene sulfonamide, the calculated HOMO-LUMO energy gap was found to be indicative of potential charge transfer within the molecule, a property essential for many biological activities. researchgate.net For this compound, the electron-withdrawing chlorine atom and the sulfonyl group would significantly influence the energies of these orbitals. It is anticipated that the HOMO would be localized primarily on the chlorophenyl ring, while the LUMO would be centered around the sulfonamide moiety, leading to a specific reactivity profile.

Mulliken Charge Distribution Analysis

Mulliken charge analysis is a method for estimating partial atomic charges in a molecule, providing insight into the electrostatic potential and the distribution of electron density. This information helps in understanding electrophilic and nucleophilic sites within the molecule, which is crucial for predicting non-covalent interactions like hydrogen bonding and electrostatic contacts with biological targets.

In sulfonamides, the sulfonyl group (SO₂) contains highly electronegative oxygen atoms, which draw electron density away from the sulfur and adjacent atoms. Consequently, the oxygen atoms carry a significant negative partial charge, while the sulfur atom becomes more electropositive. The nitrogen atom's charge is influenced by its substituents. In this compound, the nitrogen atom is bonded to a methyl group and the sulfonyl group. The chlorine atom on the benzene ring, being highly electronegative, will also carry a negative partial charge and influence the charge distribution across the aromatic system. This distribution of charges is critical for how the molecule orients itself within a protein's binding pocket.

Molecular Docking Studies for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target and for elucidating the molecular basis of a ligand's activity.

Prediction of Binding Affinities to Biological Targets (e.g., NLRP3, COX-2, Dihydropteroate (B1496061) Synthase (DHPS))

The sulfonamide scaffold is a well-known pharmacophore present in drugs targeting a wide array of proteins. Docking studies of this compound against relevant biological targets can predict its potential inhibitory activity by calculating a scoring function, often expressed as a binding affinity (e.g., in kcal/mol).

NLRP3 Inflammasome: The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is linked to various inflammatory diseases. nih.gov Several sulfonamide-containing molecules have been identified as NLRP3 inhibitors. nih.gov For example, the related compound YM-I-26 was shown to bind directly to the ATP binding site of NLRP3. nih.gov Molecular docking studies of novel N-substituted sulfonamides have shown favorable binding affinities toward potential drug targets, with values ranging from -6.8 to -8.2 kcal/mol. nih.gov Docking this compound into the NLRP3 binding site would likely reveal favorable interactions, given the established role of the sulfonamide moiety in binding to this target.

Cyclooxygenase-2 (COX-2): COX-2 is a key enzyme in the inflammatory pathway, and its selective inhibition is the goal of many non-steroidal anti-inflammatory drugs (NSAIDs). The benzenesulfonamide (B165840) moiety is a classic feature of selective COX-2 inhibitors like Celecoxib. These inhibitors typically insert their sulfonamide group into a secondary pocket of the COX-2 active site. nih.gov Docking studies of various 4-methylsulfonylphenyl derivatives have demonstrated preferential binding to COX-2 over the related COX-1 isoform. nih.gov Given its structure, this compound is a plausible candidate for COX-2 inhibition, and docking simulations would be essential to quantify its potential binding affinity and selectivity.

Dihydropteroate Synthase (DHPS): DHPS is a crucial enzyme in the folate synthesis pathway of bacteria, and it is the primary target of sulfonamide antibiotics. nih.gov These drugs act as competitive inhibitors, mimicking the natural substrate, p-aminobenzoic acid (PABA). Extensive docking studies have been performed on various sulfonamides to understand their mechanism of action and to overcome resistance. nih.govresearchgate.net The binding affinities of novel sulfonamide-like compounds against DHPS can surpass those of standard drugs like sulfamethoxazole (B1682508) (-6.1 kcal/mol), with some derivatives showing scores in the range of -7.1 to -7.9 kcal/mol. researchgate.net Docking this compound against bacterial DHPS would clarify its potential as an antibacterial agent.

Table 2: Representative Binding Affinities of Sulfonamide-based Ligands with Biological Targets

| Target Protein | Ligand Class/Example | Reported Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Potential Anticancer Target (1AZM) | N-substituted Sulfonamides | -6.8 to -8.2 | nih.gov |

| Dihydropteroate Synthase (DHPS) | Benzimidazole Derivatives | -7.1 to -7.9 | researchgate.net |

| Dihydropteroate Synthase (DHPS) | Sulfamethoxazole (Standard) | -6.1 | researchgate.net |

Ligand-Protein Interaction Profiling

Beyond predicting binding affinity, molecular docking provides a detailed map of the non-covalent interactions between a ligand and a protein. This "interaction profile" is crucial for understanding the structural basis of binding and for guiding lead optimization.

For a molecule like this compound, the interaction profile within a protein active site would likely involve:

Hydrogen Bonds: The oxygen atoms of the sulfonyl group are potent hydrogen bond acceptors, while the N-H group (if deprotonated N is not considered) can act as a hydrogen bond donor. These interactions are fundamental to the binding of many sulfonamide drugs.

Hydrophobic Interactions: The chlorophenyl ring is hydrophobic and would favorably interact with nonpolar amino acid residues (e.g., Leucine, Valine, Phenylalanine) in the binding pocket.

Halogen Bonds: The chlorine atom can participate in halogen bonding, an often-overlooked but significant non-covalent interaction that can enhance binding affinity.

π-π Stacking: The aromatic benzene ring can engage in π-π stacking interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, or Tryptophan.

For example, in the COX-2 active site, the sulfonamide group of inhibitors typically forms hydrogen bonds with residues like Arginine and Histidine in the secondary pocket. The phenyl ring would occupy a hydrophobic channel. Similarly, within the DHPS active site, the sulfonamide group mimics the carboxylate of PABA, forming key hydrogen bonds that anchor the inhibitor. A detailed ligand-protein interaction profile for this compound against these targets would elucidate its specific binding mode and provide a rationale for its predicted biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. For benzenesulfonamide derivatives, QSAR is a powerful tool used to predict the activity of new analogs and guide the synthesis of more potent and selective molecules. nih.gov

The fundamental assumption of QSAR is that the structural properties of a molecule, which can be quantified by molecular descriptors, are responsible for its biological effect. nih.gov The process involves several key steps:

Data Set Selection: A series of structurally related benzenesulfonamide compounds with experimentally determined biological activities (e.g., inhibitory concentrations like IC₅₀) is compiled. This dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power.

Molecular Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors are calculated. These are numerical values that encode different aspects of a molecule's structure. The structures are first optimized to their lowest energy conformation, often using semi-empirical methods like PM3 or more advanced quantum mechanical methods. Descriptors can be categorized as follows:

1D Descriptors: Based on the molecular formula (e.g., molecular weight).

2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, atom counts, electrotopological state indices).

3D Descriptors: Require the 3D coordinates of the atoms (e.g., molecular volume, surface area, and descriptors from CoMFA/CoMSIA like steric and electrostatic fields). researchgate.nettandfonline.com

Physicochemical Descriptors: Properties like lipophilicity (LogP), molar refractivity, and electronic parameters (e.g., HOMO and LUMO energies). nih.gov

Model Development and Validation: Statistical techniques, most commonly Multiple Linear Regression (MLR), are used to build a mathematical equation that relates a selection of the most relevant descriptors to the biological activity. The goal is to create a model that is not only statistically robust (high correlation coefficient, R²) but also has strong predictive ability (high cross-validated R², q², and external validation R²_pred). researchgate.nettandfonline.com

For benzenesulfonamide derivatives, QSAR studies have often highlighted the importance of lipophilicity, electronic properties, and steric factors in determining their activity against various targets like carbonic anhydrases or microbes. nih.gov For instance, a model might reveal that increasing the lipophilicity of a substituent at a certain position while maintaining specific electronic features on the sulfonamide group enhances inhibitory activity.

Table 1: Common Molecular Descriptors in Benzenesulfonamide QSAR Studies

| Descriptor Class | Specific Descriptor Example | Description | Relevance to Benzenesulfonamides |

|---|---|---|---|

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of a molecule. | Crucial for membrane permeability and reaching hydrophobic binding pockets in enzymes. |

| Electronic | HOMO/LUMO Energy | Energy of the Highest Occupied/Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to donate or accept electrons, which is important for forming interactions with biological targets. |

| Topological | Wiener Index | A distance-based index that reflects molecular branching. | Can correlate with molecular size and shape, influencing how the molecule fits into a receptor site. |

| 3D / Steric | Molecular Volume | The volume occupied by the molecule. | Directly relates to the steric fit within a binding pocket; bulky groups may enhance or hinder activity. |

| Electrostatic | Dipole Moment | Measures the overall polarity of the molecule. | Important for long-range interactions and orientation of the molecule as it approaches its target. nih.gov |

Molecular Dynamics Simulations of Compound-Target Complexes

Molecular Dynamics (MD) simulations provide a powerful, atomistic view of the physical movements of atoms and molecules over time. For a compound like this compound, MD simulations are invaluable for studying its interaction with a specific biological target, such as an enzyme, once a potential target has been identified. These simulations can validate docking poses, reveal the stability of the compound-target complex, and characterize the key intermolecular interactions that anchor the compound in its binding site. nih.govmdpi.com

The general workflow for an MD simulation of a sulfonamide-inhibitor complex is as follows:

System Setup: The simulation begins with the 3D coordinates of the biological target (e.g., a protein crystal structure from the Protein Data Bank) and the docked pose of the inhibitor. The complex is then placed in a simulation box filled with explicit water molecules, and ions (like Na⁺ or Cl⁻) are added to neutralize the system and mimic physiological salt concentrations.

Minimization and Equilibration: The system's energy is first minimized to remove any steric clashes or unfavorable geometries. This is followed by a two-phase equilibration process. First, under constant volume and temperature (NVT ensemble), the system is heated to the desired temperature (e.g., 300 K). Second, under constant pressure and temperature (NPT ensemble), the system's density is allowed to relax to the correct value.

Production Simulation: Once equilibrated, the production MD simulation is run for a significant period, typically ranging from nanoseconds to microseconds. During this phase, the positions, velocities, and energies of all atoms are saved at regular intervals, creating a "trajectory" of the complex's dynamic behavior.

Trajectory Analysis: The trajectory is analyzed to extract meaningful biochemical information. Key analyses include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone and ligand atoms from their initial positions, indicating the stability of the complex over time. nih.gov

Root Mean Square Fluctuation (RMSF): Calculates the fluctuation of individual amino acid residues or ligand atoms, highlighting flexible or rigid regions of the complex. nih.gov

Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds between the inhibitor and the protein, identifying the most persistent and crucial interactions. nih.gov

Binding Free Energy Calculation: Methods like MM/PBSA or MM/GBSA are used to estimate the binding free energy of the ligand, providing a theoretical affinity value that can be used to rank different inhibitors. mdpi.com

For sulfonamide inhibitors, MD simulations have been instrumental in understanding their binding mechanism to targets like carbonic anhydrase and dihydropteroate synthase. nih.govnih.gov For example, simulations can show how the sulfonamide group coordinates with the zinc ion in the active site of carbonic anhydrase and how other parts of the molecule form stable hydrogen bonds and hydrophobic contacts with surrounding amino acid residues, anchoring it in place. nih.gov

Table 2: Typical Protocol for an MD Simulation of a Benzenesulfonamide-Target Complex

| Simulation Step | Parameter/Method | Purpose |

|---|---|---|

| Force Field | AMBER, CHARMM, GROMOS | A set of parameters to describe the potential energy of the system's atoms and bonds. |

| Solvation | TIP3P or SPC/E Water Model | To create an aqueous environment that mimics physiological conditions. |

| Equilibration (NVT) | 100-500 picoseconds | To stabilize the system's temperature to the target value (e.g., 300 K). |

| Equilibration (NPT) | 1-2 nanoseconds | To stabilize the system's pressure and density. |

| Production Run | 100-1000 nanoseconds | To generate a trajectory for analyzing the dynamic behavior of the complex. |

| Analysis | RMSD, RMSF, H-bond analysis | To assess complex stability, flexibility, and key intermolecular interactions. nih.gov |

Pharmacological and Biological Activity Research of 4 Chloro N Methylbenzenesulfonamide Derivatives

Antimicrobial Activities

Aryl and heteroarylsulfonamides are a prominent group of compounds recognized for their wide-ranging biological activities, with a substantial body of research dedicated to their antibacterial potential. mdpi.com New hybrid molecules have been designed based on the 4-chlorobenzenesulfonamide (B1664158) structure, demonstrating the ongoing effort to develop potent antimicrobial agents. mdpi.comresearchgate.net

Mechanism of Action Related to Folic Acid Synthesis Inhibition (e.g., Dihydropteroate (B1496061) Synthetase Inhibition)

The primary mechanism by which sulfonamide derivatives exert their antimicrobial effect is through the inhibition of folic acid synthesis, a metabolic pathway essential for bacterial survival. mhmedical.comresearchgate.net Bacteria are incapable of absorbing external folic acid and must synthesize it internally from para-aminobenzoic acid (PABA). mhmedical.com This dependency makes the folic acid synthesis pathway a selective target for antimicrobial drugs. mhmedical.com

Sulfonamides, including derivatives of 4-chloro-N-methylbenzenesulfonamide, act as competitive inhibitors of the enzyme dihydropteroate synthetase (DHPS). researchgate.netnih.gov Due to their structural similarity to PABA, these compounds bind to the active site of DHPS, preventing the incorporation of PABA into dihydropteroic acid. mhmedical.comresearchgate.net This action blocks the synthesis of dihydrofolate and subsequently tetrahydrofolate, a crucial cofactor in the synthesis of nucleic acids and certain amino acids, ultimately leading to bacteriostasis. researchgate.net This competitive inhibition of DHPS is a well-documented mechanism for the antibacterial action of sulfonamides. nih.govilsl.br

Efficacy against Specific Bacterial Strains (e.g., MRSA, E. coli, B. subtilis)

Research has confirmed the in vitro antibacterial activity of this compound derivatives against a variety of bacterial strains, particularly Gram-positive bacteria. mdpi.comresearchgate.net

New derivatives, such as N-(4-chloro-2-arylmethylthio-5-methylphenylsulfonyl)cinnamamides, have shown promising activity against several Gram-positive species. mdpi.com In vitro tests have validated their efficacy against reference strains including Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus hirae, Enterococcus faecalis, and Bacillus subtilis. mdpi.comresearchgate.net

Furthermore, the activity of these derivatives extends to clinically significant resistant strains. mdpi.com Selected compounds have demonstrated microbiological activity against methicillin-resistant Staphylococcus aureus (MRSA), coagulase-negative staphylococci (CNS), and methicillin-resistant Staphylococcus epidermidis (MRSE). mdpi.comresearchgate.net While much of the focus has been on Gram-positive bacteria, sulfonamides in general, such as sulfamethoxazole (B1682508), are also used for infections caused by Gram-negative bacteria like Escherichia coli, particularly in urinary tract infections. nih.gov

Table 1: Antibacterial Spectrum of this compound Derivatives

| Bacterial Strain | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Confirmed in vitro activity | mdpi.comresearchgate.net |

| Methicillin-resistant S. aureus (MRSA) | Confirmed activity against clinical strains | mdpi.comresearchgate.net |

| Bacillus subtilis | Confirmed in vitro activity | mdpi.comresearchgate.net |

| Escherichia coli | General sulfonamide activity noted | nih.gov |

| Staphylococcus epidermidis | Confirmed in vitro activity | mdpi.comresearchgate.net |

| Enterococcus hirae | Confirmed in vitro activity | mdpi.comresearchgate.net |

| Enterococcus faecalis | Confirmed in vitro activity | mdpi.comresearchgate.net |

Resistance Mechanisms and Strategies to Overcome Resistance

The emergence of bacterial resistance to antibiotics is a significant challenge. Resistance to sulfonamides, such as trimethoprim-sulfamethoxazole, has been observed to be increasing, diminishing their effectiveness for treating staphylococcal infections. nih.gov A primary strategy to combat this is the development of new, structurally diverse derivatives that can evade existing resistance mechanisms. mdpi.com One approach involves creating hybrid molecules that combine the sulfonamide pharmacophore with other biologically active groups, such as chalcones, to enhance antimicrobial efficacy. mdpi.comresearchgate.net Another strategy focuses on designing smaller molecules that are less susceptible to efflux pumps, a common mechanism of multi-drug resistance (MDR). nih.gov

Anticancer Activities

In addition to their antimicrobial properties, derivatives of this compound have been extensively studied for their potential as anticancer agents.

Inhibition of Cancer Cell Growth (e.g., HeLa, HCT-116, MCF-7 Cell Lines)

Numerous studies have demonstrated the cytotoxic effects of this compound derivatives against various human cancer cell lines.

A series of novel 2-alkythio-4-chloro-N-[imino-(heteroaryl)methyl]benzenesulfonamide derivatives were evaluated for their anticancer activity. mdpi.com Among these, compounds containing an imidazole (B134444) moiety showed high and selective cytotoxic effects against cervical cancer cells (HeLa), with significantly less cytotoxicity towards the non-tumor HaCaT cell line. mdpi.com

Another study on 3-(2-alkylthio-4-chloro-5-methylbenzenesulfononyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives found that their activity was strongly linked to the presence of a hydroxyl group on the benzene (B151609) ring. mdpi.com These compounds showed notable inhibition of colon cancer (HCT-116), cervical cancer (HeLa), and breast cancer (MCF-7) cell lines. mdpi.com One derivative was particularly effective against HCT-116 cells, showing 11-fold greater potency compared to its effect on non-malignant HaCaT cells. mdpi.com

Table 2: In Vitro Anticancer Activity of Selected this compound Derivatives

| Derivative Type | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| 2-Alkythio-4-chloro-N-[imino-(heteroaryl)methyl]benzenesulfonamides | HeLa (Cervical) | High cytotoxic effect (IC50: 6–7 μM) | mdpi.com |

| HCT-116 (Colon) | Evaluated for activity | mdpi.com | |

| MCF-7 (Breast) | Evaluated for activity | mdpi.com | |

| 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-guanidines | HCT-116 (Colon) | High sensitivity (IC50: 8–10 μM) | mdpi.com |

| HeLa (Cervical) | Growth inhibition observed | mdpi.com | |

| MCF-7 (Breast) | Remarkable growth inhibition | mdpi.com |

Mechanisms of Cytotoxicity

The anticancer effects of these derivatives are mediated through several cellular mechanisms, leading to the death of cancer cells.

Apoptosis Induction and Caspase Activation: A key mechanism of cytotoxicity is the induction of apoptosis, or programmed cell death. Active 2-alkythio-4-chloro-N-[imino-(heteroaryl)methyl]benzenesulfonamide derivatives were found to increase the population of early apoptotic HeLa cells. mdpi.com This apoptotic process was confirmed to proceed through the activation of caspases, a family of proteases that are central to executing apoptosis. mdpi.com Similarly, other active derivatives induced apoptosis in HCT-116 and MCF-7 cells, as indicated by the exposure of phosphatidylserine (B164497) on the cell surface. mdpi.com

Cell Cycle Perturbation: These compounds can interfere with the normal progression of the cell cycle. Treatment with active derivatives led to an increase in the percentage of HeLa cells in the sub-G1 phase, which is a hallmark of apoptotic cell death. mdpi.com Other research on related sulfonamides shows that disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase, preventing mitosis and subsequently triggering apoptosis. nih.gov

Microtubule Disruption: Some sulfonamide derivatives function as microtubule-destabilizing agents. nih.gov They bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization. nih.gov This leads to a significant disruption of the microtubule network, which is critical for cell division, intracellular transport, and maintaining cell shape. nih.govoaepublish.com The resulting mitotic arrest contributes to the compound's cytotoxic effect. nih.gov

Angiogenesis Inhibition: The formation of new blood vessels, or angiogenesis, is crucial for tumor growth and metastasis. Certain chromene derivatives, which share structural similarities with some anticancer agents, have been identified as having anti-angiogenic properties, with the potential to inhibit blood vessel formation in vivo. oaepublish.com This suggests another possible, though less directly studied, mechanism for sulfonamide derivatives.

Targeting Specific Enzymes (e.g., Carbonic Anhydrase Isozymes)

Derivatives of 4-chlorobenzenesulfonamide have demonstrated notable inhibitory activity against carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes. Research has focused on the differential inhibition of various CA isozymes, including the cytosolic CA I and II, and the transmembrane, tumor-associated isozymes CA IX and XII.

A series of S-substituted 4-chloro-2-mercapto-5-methyl-benzenesulfonamides were found to be inefficient inhibitors of the ubiquitous CA I isozyme. However, these derivatives displayed low nanomolar affinity for CA II, CA IX, and CA XII. nih.gov This suggests a degree of selectivity for these other isoforms. nih.gov The inhibition constants (Kᵢ) for these compounds were in the range of 2.4-214 nM against hCA II, 1.4-47.5 nM against hCA IX, and 1.7-569 nM against hCA XII. nih.gov The ability to selectively inhibit tumor-associated CAs like CA IX, a marker for tumor hypoxia, highlights the potential of these derivatives in the development of novel anticancer therapies. nih.gov

Further studies on benzenesulfonamides incorporating pyrazole- and pyridazinecarboxamide moieties have provided additional examples of isoform-selective inhibitors. nih.gov For instance, the presence of a [(4-sulfamoylphenyl)amino]carbonyl substituent at position 3 of 1-(4-chlorophenyl)pyridazin-4(1H)-one was shown to be advantageous for hCA I inhibitory activity. nih.gov The substitution pattern on the phenyl ring of the pyridazinone moiety also influenced the inhibitory potency. nih.gov

Table 1: Inhibition of Carbonic Anhydrase Isozymes by 4-Chloro-2-mercapto-5-methyl-benzenesulfonamide Derivatives

| Compound Type | CA I Inhibition (Kᵢ) | CA II Inhibition (Kᵢ) | CA IX Inhibition (Kᵢ) | CA XII Inhibition (Kᵢ) |

| S-substituted 4-chloro-2-mercapto-5-methyl-benzenesulfonamides | 2.7-18.7 µM | 2.4-214 nM | 1.4-47.5 nM | 1.7-569 nM |

Data sourced from a study on S-substituted 4-chloro-2-mercapto-5-methyl-benzenesulfonamides. nih.gov

Anti-inflammatory Properties

The anti-inflammatory potential of sulfonamide derivatives has been an area of active research. Certain structural features, such as the presence of a chloro-substituted phenyl ring, have been associated with enhanced anti-inflammatory effects.

In a study of novel coumarinyl amides, it was observed that derivatives bearing a chloro substitution on the aromatic ring exhibited heightened anti-inflammatory activity. nih.gov Specifically, 2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide and 4-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide demonstrated significant edema protection in a carrageenan-induced rat paw edema model, with protection rates of 60.5% and 62.3%, respectively. nih.gov This was comparable to the standard anti-inflammatory drug diclofenac. nih.gov

Furthermore, a broader review of protease inhibitors of the sulfonamide type suggests their potential utility in treating inflammatory conditions. nih.gov For example, inhibitors of human neutrophil elastase (HNE) could be beneficial in managing diseases like emphysema and cystic fibrosis. nih.gov Additionally, the dual inhibition of matrix metalloproteinases (MMPs) and tumor necrosis factor-alpha converting enzyme (TACE) by sulfonamide derivatives is being explored as a strategy for developing anti-inflammatory agents. researchgate.net

Antiviral Effects

The sulfonamide scaffold is a key component in a number of antiviral agents, and research has extended to derivatives of 4-chlorobenzenesulfonamide. These compounds have been investigated for their ability to inhibit the replication of various viruses.

A general review of antiviral sulfonamides highlights their importance, with some clinically used HIV protease inhibitors, such as amprenavir, containing a sulfonamide moiety. nih.gov This structural feature is often critical for their potency. nih.gov The development of new sulfonamide derivatives is a continuous effort to combat drug-resistant viral strains. nih.gov

Another antiviral strategy involving sulfonamides targets the zinc finger proteins of retroviruses like HIV. Primary sulfonamide groups can facilitate the ejection of zinc ions from these critical proteins, thereby inhibiting viral replication. nih.gov This mechanism offers a pathway to developing antivirals with a lower propensity for inducing resistance. nih.gov

Other Reported Biological Activities (e.g., Antidiabetic, Protease Inhibition)

Beyond their effects on specific enzymes and their anti-inflammatory and antiviral properties, derivatives of this compound have been explored for other therapeutic applications, including as antidiabetic agents and protease inhibitors.

Antidiabetic Activity

A series of novel N-(4-phenylthiazol-2-yl)benzenesulfonamide derivatives have been synthesized and evaluated for their antidiabetic potential. nih.gov In in-vivo studies using a streptozotocin-induced diabetic rat model, some of these compounds demonstrated a significant reduction in blood glucose levels. nih.gov The introduction of a 2,5-dichloro group on the phenyl sulfonyl moiety was found to enhance the antidiabetic activity of the studied compounds. nih.gov

Protease Inhibition

Sulfonamide-based compounds have been extensively studied as protease inhibitors. nih.gov This class of drugs has shown inhibitory activity against various proteases, including metalloproteases like matrix metalloproteinases (MMPs). nih.gov The inhibition of MMPs by sulfonamide derivatives is a promising avenue for anticancer therapies. nih.gov Additionally, sulfonamides that inhibit cysteine proteases, such as caspases and cathepsins, are being investigated for the management of diseases like rheumatoid arthritis and inflammatory bowel disease. nih.gov While specific studies on the protease inhibitory activity of this compound derivatives are limited, the broader research on sulfonamides suggests this as a potential area for future investigation.

Table 2: Antidiabetic Activity of N-(4-phenylthiazol-2-yl)benzenesulfonamide Derivatives

| Compound | Substitution on Phenyl Sulfonyl Group | Blood Glucose Reduction |

| Derivative 1 | 4-Chloro | Significant |

| Derivative 2 | 2,5-Dichloro | Potentiated activity |

Based on findings from a study on N-(4-phenylthiazol-2-yl)benzenesulfonamide derivatives. nih.gov

Structure-Activity Relationship (SAR) Studies of Functional Groups

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective therapeutic agents. For derivatives of 4-chlorobenzenesulfonamide, several studies have provided insights into how different functional groups influence their biological activity.

In the context of antidiabetic and anti-Alzheimer's agents, it was observed that sulfonamide derivatives bearing a 4-(5-chloro-2-methoxybenzamido)benzene-1-sulfonyl group, which includes an NH-CO linkage, were more active than those with a simpler 4-chlorobenzene-1-sulfonyl group. researchgate.net This suggests that the presence of the benzamido moiety can significantly enhance the biological activity. researchgate.net

The crystal structure of 4-chloro-N-(4-chlorophenyl)-2-methylbenzenesulfonamide reveals specific conformational features, such as the gauche torsion of the N-C bonds in the C-SO₂-NH-C segment and the syn conformation of the N-H bond relative to the ortho-methyl group. nih.gov These structural details are important for understanding how these molecules interact with their biological targets.

Mechanistic Investigations of Biological Action

Molecular Target Identification and Validation

The primary molecular target for the biological activity of 4-Chloro-N-methylbenzenesulfonamide has been identified as the enzyme carbonic anhydrase (CA) . This has been validated through various scientific studies. Derivatives of this compound have been tested as inhibitors against several isoforms of carbonic anhydrase, including CA I, II, and IV. nih.gov The interaction of sulfonamides with carbonic anhydrase is a well-established mechanism, where the sulfonamide group coordinates to the zinc ion in the enzyme's active site, leading to inhibition.

Further validation comes from structure-activity relationship studies, which explore how chemical modifications to the benzenesulfonamide (B165840) scaffold affect its inhibitory potency against carbonic anhydrases. The synthesis and testing of various derivatives, such as 4-chloro-3-sulfamoyl-benzenecarboxamides, have demonstrated that specific structural features are crucial for potent inhibition of these enzymes. nih.gov

Enzyme Inhibition Kinetics and Binding Studies

The inhibitory effects of this compound and its analogs on carbonic anhydrase have been quantified through enzyme inhibition kinetics. These studies determine the inhibition constants (Ki), which measure the potency of an inhibitor. For instance, derivatives of 4-carboxy-benzenesulfonamide and 4-chloro-3-sulfamoyl benzoic acid have shown inhibitory activities in the low nanomolar range for CA II and CA IV. nih.gov

Some of these compounds have even displayed higher affinity for the less common CA I isoform than for the highly studied CA II. nih.gov The kinetics of inhibition are typically determined using established assays that measure the residual activity of the enzyme in the presence of varying concentrations of the inhibitor. Techniques like electrospray-ionization mass spectrometry coupled with multiple reaction monitoring can also be employed for detailed kinetic characterization of enzyme inhibitors. nih.gov

Interactive Table: Enzyme Inhibition Data for Related Compounds

| Compound Class | Target Isoform(s) | Inhibition Potency |

| 4-sulfamoyl-benzenecarboxamides | CA II, CA IV | Low nanomolar range nih.gov |

| 4-chloro-3-sulfamoyl-benzenecarboxamides | CA I, CA II, CA IV | High affinity, some selective for CA I nih.gov |

Cellular Pathway Modulation (e.g., Interference with Molecular Pathways in Cancer Cells)

The inhibition of carbonic anhydrase by this compound and related compounds can significantly modulate cellular pathways, particularly in cancer cells. Carbonic anhydrases, especially isoforms like CA IX and CA XII, are often overexpressed in tumors and contribute to the regulation of pH in the tumor microenvironment. By inhibiting these enzymes, sulfonamides can disrupt pH homeostasis, leading to intracellular acidification and subsequent induction of apoptosis (programmed cell death).

Furthermore, the antitumor activity of benzenesulfonamide derivatives has been demonstrated against various cancer cell lines. nih.gov For example, certain 4-chloro-2-mercaptobenzenesulfonamide derivatives have shown significant activity against colon, renal, and melanoma cancer cell lines. nih.gov This suggests that these compounds interfere with critical pathways necessary for cancer cell survival and proliferation. The identification of potential targets through network pharmacology approaches can also help elucidate the specific pathways modulated by these compounds.

Cellular Uptake and Distribution Studies

Studies on the cellular pharmacology of related sulfonylurea compounds, such as N-(4-methylphenylsulfonyl)-N'-(4-chlorophenyl)-urea (MPCU), provide insights into the potential cellular uptake and distribution of this compound. Research on MPCU in human colon adenocarcinoma cells has shown a rapid accumulation of the drug. nih.gov This process appears to involve an initial energy-independent phase, likely passive diffusion, followed by an energy-dependent accumulation. nih.gov

The uptake of MPCU was found to be non-saturable, indicating that it may not rely on specific transporters. nih.gov Once inside the cell, the drug appears to bind weakly to intracellular components or become sequestered in an energy-dependent manner. nih.gov While these findings are for a related compound, they suggest that this compound, as a small lipophilic molecule, likely enters cells through passive diffusion.

In vitro and In vivo Biological Model Systems

The biological effects of this compound and its derivatives have been evaluated using various in vitro and in vivo models.

In vitro models are crucial for initial screening and mechanistic studies. These include:

Enzyme assays: Purified carbonic anhydrase isoforms are used to determine the inhibitory potency and selectivity of the compounds. nih.gov

Cell-based assays: A variety of human tumor cell lines are used to assess the antiproliferative and cytotoxic effects. For example, derivatives of 4-chloro-2-mercaptobenzenesulfonamide were screened against a panel of 56 tumor cell lines at the National Cancer Institute. nih.gov

In vivo models are used to evaluate the efficacy and pharmacological properties of these compounds in a whole organism. These can include:

Animal models of disease: For instance, the antiglaucoma properties of some benzenesulfonamide derivatives were tested in normotensive and glaucomatous rabbits. nih.gov These studies demonstrated good in vivo activity and a prolonged duration of action for some compounds. nih.gov

Interactive Table: Biological Model Systems

| Model System | Type | Purpose | Key Findings for Related Compounds |

| Isolated Carbonic Anhydrase | In vitro | Enzyme inhibition kinetics | Potent inhibition of CA I, II, and IV nih.gov |

| Human Tumor Cell Lines | In vitro | Anticancer activity screening | Significant activity against various cancer cell lines nih.gov |

| Rabbit Glaucoma Model | In vivo | Antiglaucoma efficacy | Good in vivo activity and prolonged duration of action nih.gov |

Catalytic Applications and Reaction Optimization Involving Benzenesulfonamide Scaffolds

Role of Benzenesulfonamide (B165840) Derivatives in Organic Transformations

Benzenesulfonamide derivatives are integral to numerous organic transformations, acting as key intermediates, precursors, and directing groups. The sulfonamide functional group (-SO2NH-) is a robust and stable moiety that can be readily introduced and, if necessary, modified, making it a reliable component in multi-step syntheses. researchgate.net

One of the prominent roles of these derivatives is in C-H activation reactions. For instance, N-chloroamides, a class of compounds derived from amides, can function as effective directing groups in cobalt-catalyzed C-H activation to synthesize heterocycles like 3,4-dihydroisoquinolone. rsc.org This highlights the ability of the sulfonamide-related structure to guide a catalyst to a specific C-H bond, enabling selective functionalization.

Furthermore, benzenesulfonamide derivatives are pivotal in coupling reactions. A method utilizing dual copper and visible-light catalysis facilitates an S(O)₂–N coupling between phenylsulfinic acids and aryl azides to produce sulfonamide compounds under mild, redox-neutral conditions. nih.gov This approach is mechanistically distinct from traditional nucleophilic substitution and showcases the scaffold's utility in modern photocatalysis. nih.gov The conventional synthesis of sulfonamides itself is a fundamental transformation, typically involving the reaction of a sulfonyl chloride with a primary or secondary amine. byjus.com This reaction, known as the Hinsberg test, has long been used for the differentiation of amines. byjus.com

The benzenesulfonamide core is also a building block for more complex, biologically active molecules, including potent inhibitors of enzymes like carbonic anhydrase, which are targets for anticancer agents. mdpi.comnih.govrsc.org The synthesis of these complex derivatives often relies on the foundational reactivity of the benzenesulfonamide structure. nih.govrsc.org For example, new aryl thiazolone-benzenesulfonamides with significant antiproliferative activity have been synthesized, demonstrating the scaffold's role as a platform for developing therapeutic agents. rsc.org Similarly, N-acylsulfonamides, which are important for their biological activities, are generally synthesized by the acylation of primary sulfonamides. dergipark.org.tr

Optimization of Reaction Conditions (e.g., Temperature, Solvent, Catalysts)

The efficiency and outcome of organic transformations involving benzenesulfonamide scaffolds are highly dependent on the careful optimization of reaction conditions. Key parameters such as the choice of catalyst, solvent, temperature, and base can dramatically influence product yield and purity.

A prime example of such optimization is seen in the dual copper and visible-light-catalyzed S(O)₂–N coupling reaction. Researchers systematically varied catalysts, solvents, and photocatalysts to maximize the yield of the desired sulfonamide product. The results indicated that the combination of a specific copper source (CuCN) and an iridium-based photocatalyst (Ir(ppy)₃) in acetonitrile (B52724) (CH₃CN) under blue LED irradiation provided the highest yield. nih.gov The reaction could still proceed in the absence of the copper catalyst or the photocatalyst, but with significantly lower yields, and it did not proceed at all without visible light, underscoring the critical role of each component. nih.gov

Table 1: Optimization of Dual Copper and Visible Light-Induced S(O)₂–N Coupling Reaction to form a benzenesulfonamide derivative from a phenylsulfinic acid and an aryl azide (B81097).

| Entry | Photocatalyst (PC) | Copper Catalyst [Cu] | Solvent | Yield (%) |

| 1 | Ir(ppy)₃ | Cu(OAc)₂ | CH₃CN | 12 |

| 2 | Ir(ppy)₃ | CuCN | CH₃CN | 61 |

| 3 | Ir(ppy)₃ | CuBr | CH₃CN | 43 |

| 4 | Ir(ppy)₃ | CuI | CH₃CN | 48 |

| 5 | Ir(ppy)₃ | Cu(OTf)₂ | CH₃CN | 35 |

| 6 | Ir(ppy)₃ | CuCN | DCE | 73 |

| 7 | Ir(ppy)₃ | CuCN | DMSO | 55 |

| 8 | Ir(ppy)₃ | CuCN | Toluene | 62 |

| 9 | Ir(ppy)₃ | CuCN | CH₃CN | 91 |

| 10 | 4CzIPN | CuCN | CH₃CN | 85 |

| 11 | Ir(ppy)₃ | --- | CH₃CN | 51 |

| 12 | --- | CuCN | CH₃CN | 37 |

| 13 | --- | --- | CH₃CN | 22 |

| 14 | Ir(ppy)₃ | CuCN | CH₃CN | N.D.* |

Data sourced from a study on S(O)₂–N coupling. nih.gov Yields were determined by ¹H NMR spectroscopy. N.D. = Not Detected (reaction performed without visible light).

In another study focusing on the synthesis of proline-derived benzenesulfonamides, reaction conditions were optimized for a metal-free coupling of benzenesulfonyl azides with proline derivatives. nih.gov The choice of base and solvent was found to be crucial. While bases like KOH and NaHCO₃ were ineffective, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) provided a high yield. nih.gov Among the solvents tested, 1,2-dichloroethane (B1671644) (DCE) proved to be the most effective. nih.gov

Table 2: Optimization for the Synthesis of Proline-Derived Benzenesulfonamides Reaction of a benzenesulfonyl azide and a proline derivative.

| Entry | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | KOH | DCE | 60 | Trace |

| 2 | Cs₂CO₃ | DCE | 60 | n.r. |

| 3 | DBU | DCE | 60 | 88 |

| 4 | NaHCO₃ | DCE | 60 | n.r. |

| 5 | DBU | CH₃CN | 60 | 65 |

| 6 | DBU | Toluene | 60 | 54 |

| 7 | DBU | Dioxane | 60 | 72 |

| 8 | DBU | DMSO | 60 | 45 |

Data sourced from a study on base-mediated sulfonamide synthesis. nih.gov n.r. = no reaction.

These examples demonstrate that a systematic approach to optimizing reaction parameters is essential for developing efficient and high-yielding synthetic protocols for benzenesulfonamide derivatives.

Green Chemistry Principles in Sulfonamide Synthesis and Catalysis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of sulfonamides to develop more sustainable and environmentally friendly processes. These efforts focus on reducing waste, avoiding hazardous solvents and reagents, and improving energy efficiency.

A significant advancement is the development of solvent-free, or "neat," reaction conditions. sci-hub.se The synthesis of N-alkyl and N-arylsulfonamides has been achieved by reacting amines with arylsulfonyl chlorides at room temperature without any solvent, offering a cleaner alternative to traditional methods. sci-hub.se Another green approach involves mechanochemistry, where a solvent-free, one-pot-double-step procedure using solid sodium hypochlorite (B82951) (NaOCl·5H₂O) has been demonstrated for sulfonamide synthesis. rsc.org This method involves a tandem oxidation-chlorination followed by amination and utilizes only a catalytic amount of a solid acid, enhancing its eco-sustainability. rsc.org

The use of water as a green solvent is another key strategy. An environmentally benign method for synthesizing sulfonamide derivatives involves the reaction of tosyl chloride with amino acids in water, using sodium carbonate as a base. sci-hub.se This approach avoids volatile and toxic organic solvents. sci-hub.se

Electrochemical methods also align with green chemistry principles by avoiding the need for chemical oxidants and toxic reagents. nih.gov A novel convergent paired electrochemical synthesis of sulfonamides has been developed that operates without catalysts, oxidants, halogens, or toxic amine compounds. nih.gov This method generates the necessary electrophile and nucleophile in-situ through anodic and cathodic reactions. nih.gov

Furthermore, the development of recyclable catalysts contributes to greener synthesis. For example, a nanostructured ruthenium on magnetite (nano-Ru/Fe₃O₄) catalyst has been used for the direct coupling of sulfonamides and alcohols. researchgate.netnih.gov This magnetic catalyst can be easily separated from the reaction mixture and reused, reducing waste and cost. researchgate.netnih.gov The reaction itself is a domino dehydrogenation-condensation-hydrogenation sequence, which is highly atom-economical. nih.gov

Table 3: Overview of Green Chemistry Approaches in Sulfonamide Synthesis

| Green Approach | Key Features | Example Reaction | Advantages |

| Mechanochemistry | Solvent-free, one-pot cascade reaction. rsc.org | Disulfides + Amines with solid NaOCl·5H₂O. rsc.org | Reduces solvent waste, cost-effective, avoids harsh conditions. rsc.org |

| Neat Reactions | Synthesis without any solvent. sci-hub.se | Amines + Arylsulfonyl chlorides at room temp. sci-hub.se | Eliminates solvent use, simplifies purification. sci-hub.se |

| Aqueous Synthesis | Using water as the reaction solvent. sci-hub.se | Tosyl chloride + Amino acids in water. sci-hub.se | Environmentally benign, avoids toxic organic solvents. sci-hub.se |

| Electrosynthesis | Catalyst- and oxidant-free electrochemical method. nih.gov | In-situ generation of reactants from nitro compounds and sulfonyl hydrazides. nih.gov | Avoids toxic reagents, high atom economy. nih.gov |

| Recyclable Catalysis | Use of a magnetic nanocatalyst. researchgate.netnih.gov | Alcohols + Sulfonamides with nano-Ru/Fe₃O₄. researchgate.netnih.gov | Easy catalyst recovery and reuse, efficient domino reaction. researchgate.netnih.gov |

These innovative approaches demonstrate a clear trend towards more sustainable practices in the synthesis and catalytic application of benzenesulfonamides, aligning chemical production with environmental responsibility.

Environmental Fate, Ecotoxicology, and Remediation Strategies of Sulfonamide Compounds

Sources and Distribution of Sulfonamide Residues in the Environment